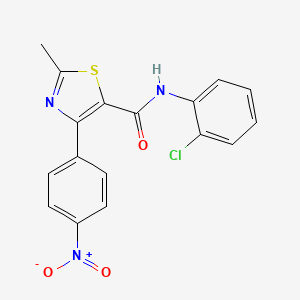![molecular formula C27H21N7O3 B11700869 4-{5-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B11700869.png)
4-{5-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]FURAN-2-YL}BENZOIC ACID is a complex organic compound with a molecular formula of C40H50N6O6 This compound is characterized by its unique structure, which includes a triazine ring, phenylamino groups, and a benzoic acid moiety
Preparation Methods
The synthesis of 4-{5-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]FURAN-2-YL}BENZOIC ACID involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazine ring: This step involves the reaction of cyanuric chloride with aniline derivatives to form the triazine ring.
Introduction of the phenylamino groups: The phenylamino groups are introduced through nucleophilic substitution reactions.
Formation of the hydrazone linkage: This involves the reaction of the triazine derivative with hydrazine to form the hydrazone linkage.
Coupling with furan-2-yl benzoic acid: The final step involves the coupling of the hydrazone derivative with furan-2-yl benzoic acid under appropriate reaction conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
4-{5-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]FURAN-2-YL}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring and phenylamino groups.
Coupling reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{5-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]FURAN-2-YL}BENZOIC ACID has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-{5-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]FURAN-2-YL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The triazine ring and phenylamino groups are known to interact with enzymes and receptors, modulating their activity. The hydrazone linkage may also play a role in its biological activity by facilitating the formation of reactive intermediates. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
4-{5-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]FURAN-2-YL}BENZOIC ACID can be compared with other similar compounds, such as:
4-{5-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]FURAN-2-YL}BENZOIC ACID: This compound has a similar structure but may differ in the substitution pattern or functional groups.
4-{5-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]FURAN-2-YL}BENZOIC ACID: Another similar compound with variations in the triazine ring or phenylamino groups.
The uniqueness of 4-{5-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]FURAN-2-YL}BENZOIC ACID lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C27H21N7O3 |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
4-[5-[(E)-[(4,6-dianilino-1,3,5-triazin-2-yl)hydrazinylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C27H21N7O3/c35-24(36)19-13-11-18(12-14-19)23-16-15-22(37-23)17-28-34-27-32-25(29-20-7-3-1-4-8-20)31-26(33-27)30-21-9-5-2-6-10-21/h1-17H,(H,35,36)(H3,29,30,31,32,33,34)/b28-17+ |
InChI Key |
GZXSLWFHQYZQSY-OGLMXYFKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)NC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11700789.png)
![N-(3-methoxyphenyl)-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide](/img/structure/B11700797.png)
![N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B11700803.png)

![(4Z)-2-(2-fluorophenyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11700814.png)

![(4E)-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11700822.png)
![(4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700830.png)
![1-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11700833.png)
![N'~1~,N'~5~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11700846.png)
![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methoxybenzohydrazide](/img/structure/B11700851.png)
![1,1'-{Ethane-1,2-diylbis[(diphenylmethyl)imino]}bis(3-phenoxypropan-2-ol)](/img/structure/B11700857.png)
![N-(2,4-dichlorophenyl)-2,2,2-trifluoro-N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B11700866.png)
![4-chloro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide](/img/structure/B11700877.png)
